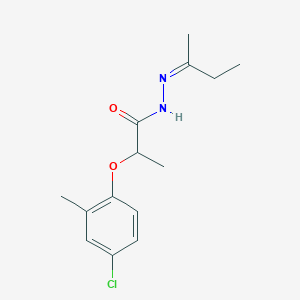
2-(4-chloro-2-methylphenoxy)-N'-(2-oxoindol-3-yl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-2-methylphenoxy)-N'-(2-oxoindol-3-yl)acetohydrazide, also known as CMIH, is a compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and agriculture.
Mecanismo De Acción
The exact mechanism of action of 2-(4-chloro-2-methylphenoxy)-N'-(2-oxoindol-3-yl)acetohydrazide is not fully understood. However, studies have suggested that 2-(4-chloro-2-methylphenoxy)-N'-(2-oxoindol-3-yl)acetohydrazide may inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 2-(4-chloro-2-methylphenoxy)-N'-(2-oxoindol-3-yl)acetohydrazide may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
2-(4-chloro-2-methylphenoxy)-N'-(2-oxoindol-3-yl)acetohydrazide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2-(4-chloro-2-methylphenoxy)-N'-(2-oxoindol-3-yl)acetohydrazide can inhibit the growth of cancer cells and reduce inflammation. In animal studies, 2-(4-chloro-2-methylphenoxy)-N'-(2-oxoindol-3-yl)acetohydrazide has been shown to reduce the growth of tumors and improve survival rates. 2-(4-chloro-2-methylphenoxy)-N'-(2-oxoindol-3-yl)acetohydrazide has also been shown to have a low toxicity profile, making it a promising candidate for further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(4-chloro-2-methylphenoxy)-N'-(2-oxoindol-3-yl)acetohydrazide is its low toxicity profile, which makes it a safe compound to work with in lab experiments. However, one limitation is that the synthesis method is complex and time-consuming, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on 2-(4-chloro-2-methylphenoxy)-N'-(2-oxoindol-3-yl)acetohydrazide. One potential direction is to investigate its potential use as a drug for the treatment of cancer and inflammatory diseases. Another potential direction is to investigate its potential use as a herbicide and fungicide in agriculture. Further research is also needed to fully understand the mechanism of action of 2-(4-chloro-2-methylphenoxy)-N'-(2-oxoindol-3-yl)acetohydrazide and to identify any potential side effects or limitations of its use.
Conclusion:
In conclusion, 2-(4-chloro-2-methylphenoxy)-N'-(2-oxoindol-3-yl)acetohydrazide is a compound that has gained attention in the scientific community due to its potential applications in various fields of research. The synthesis method is complex, but the compound has a low toxicity profile and has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. Future research is needed to fully understand the potential applications of 2-(4-chloro-2-methylphenoxy)-N'-(2-oxoindol-3-yl)acetohydrazide and to identify any potential limitations or side effects of its use.
Métodos De Síntesis
2-(4-chloro-2-methylphenoxy)-N'-(2-oxoindol-3-yl)acetohydrazide can be synthesized using a multi-step process that involves the reaction of 2-methyl-4-chlorophenol with ethyl 2-bromoacetate, followed by the reaction of the resulting compound with hydrazine hydrate. The final step involves the reaction of the resulting compound with indole-2,3-dione to yield 2-(4-chloro-2-methylphenoxy)-N'-(2-oxoindol-3-yl)acetohydrazide.
Aplicaciones Científicas De Investigación
2-(4-chloro-2-methylphenoxy)-N'-(2-oxoindol-3-yl)acetohydrazide has been investigated for its potential applications in various fields of research, including medicinal chemistry, agriculture, and environmental science. In medicinal chemistry, 2-(4-chloro-2-methylphenoxy)-N'-(2-oxoindol-3-yl)acetohydrazide has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. In agriculture, 2-(4-chloro-2-methylphenoxy)-N'-(2-oxoindol-3-yl)acetohydrazide has been investigated for its potential use as a herbicide and fungicide. In environmental science, 2-(4-chloro-2-methylphenoxy)-N'-(2-oxoindol-3-yl)acetohydrazide has been studied for its potential use in the removal of heavy metals from water.
Propiedades
Fórmula molecular |
C17H14ClN3O3 |
|---|---|
Peso molecular |
343.8 g/mol |
Nombre IUPAC |
2-(4-chloro-2-methylphenoxy)-N//'-(2-oxoindol-3-yl)acetohydrazide |
InChI |
InChI=1S/C17H14ClN3O3/c1-10-8-11(18)6-7-14(10)24-9-15(22)20-21-16-12-4-2-3-5-13(12)19-17(16)23/h2-8H,9H2,1H3,(H,20,22)(H,19,21,23) |
Clave InChI |
GDPJLHUIEALHLO-UHFFFAOYSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)Cl)OCC(=O)NNC2=C3C=CC=CC3=NC2=O |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NNC2=C3C=CC=CC3=NC2=O |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)OCC(=O)NNC2=C3C=CC=CC3=NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-benzyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B230192.png)
![(2-Oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-acetic acid](/img/structure/B230193.png)
![N-[(4-isopropylphenyl)sulfonyl]valine](/img/structure/B230194.png)
![1-[(4-Iodophenyl)sulfonyl]proline](/img/structure/B230198.png)

![2-(2,4-dichlorophenoxy)-N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230208.png)
![N'-[4-(dimethylamino)benzylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B230210.png)
![1-benzylbenzo[cd]indol-2(1H)-one](/img/structure/B230214.png)



![2-bromo-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B230223.png)

